
4'-Fluoro-2,4,6-trimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C15H15F It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-fluorobiphenyl can be synthesized from 1-chloro-4-fluorobenzene and (5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene .
Industrial Production Methods: Industrial production of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a probe in biochemical research.
Industry: In the industrial sector, 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
4-Fluorobiphenyl: Similar structure but lacks the three methyl groups.
2,4,6-Trimethylbiphenyl: Similar structure but lacks the fluorine atom.
4’-Fluoro-2,3,5-trimethyl-1,1’-biphenyl: Similar structure with different positions of the methyl groups.
Uniqueness: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the fluorine atom and the three methyl groups
Eigenschaften
CAS-Nummer |
53243-80-4 |
|---|---|
Molekularformel |
C15H15F |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15F/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
InChI-Schlüssel |
SDTDOPMIMJWAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



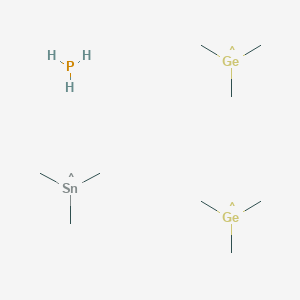
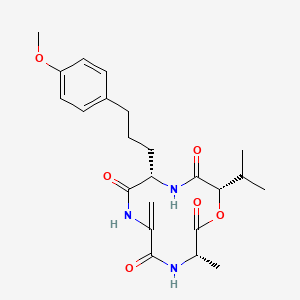
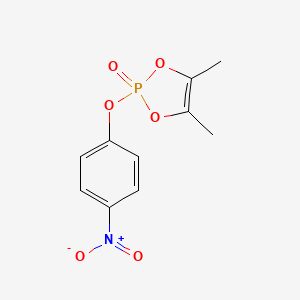
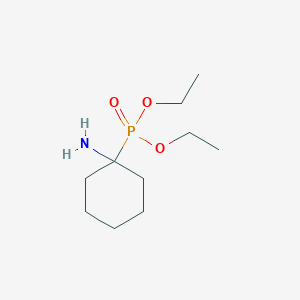

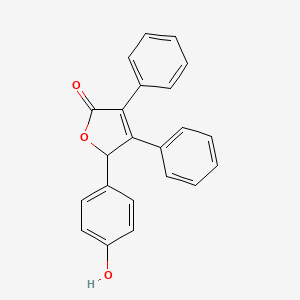
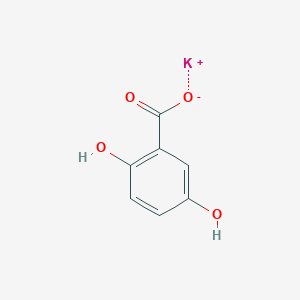
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)
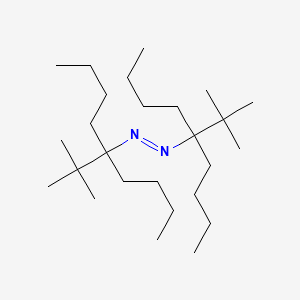
![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
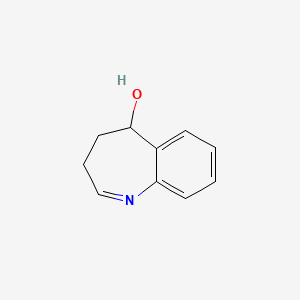
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)

